

Comparative Guide: Linearity and Accuracy in Mometasone Furoate Impurity F Quantification

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Compound of Interest

Compound Name: *Mometasone Furoate EP Impurity F*
Cat. No.: *B13385922*

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Executive Overview & Regulatory Context

Mometasone Furoate (MF) is a highly potent glucocorticosteroid used extensively in dermatology and respiratory therapies. During its manufacturing and shelf-life, it is susceptible to degradation and epimerization. Impurity F, chemically identified as 9,21-Dichloro-11 β -hydroxy-16 α -methyl-3,6,20-trioxopregna-1,4-dien-17-ylfuran-2-carboxylate (CAS: 1305334-30-8)[1], is a critical related substance that must be strictly monitored.

Quantifying Impurity F at trace levels (typically $\leq 0.1\%$) requires highly sensitive and specific analytical methods. This guide objectively compares the performance of traditional High-Performance Liquid Chromatography (HPLC) against modern Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantification of Impurity F, focusing specifically on linearity and accuracy (recovery) as mandated by ICH Q2(R1) guidelines[2].

Analytical Challenges & Mechanistic Causality

The Co-elution Dilemma

Impurity F shares the exact same lipophilic steroidal backbone as the parent MF molecule, differing only by specific oxidative or halogenated functional groups. This structural homology translates to nearly identical partition coefficients (logP), making baseline separation (Resolution,

) extremely difficult on standard C18 stationary phases.

Causality of Methodological Choices: Why UHPLC?

Traditional HPLC methods rely on 5 μm particle size columns. While robust, the large interstitial spaces between particles lead to significant eddy diffusion (the A-term in the van Deemter equation), causing band broadening[3]. By transitioning to a UHPLC system utilizing sub-2 μm particles (e.g., 1.7 μm):

- Efficiency: The theoretical plate count () increases exponentially, yielding ultra-sharp peaks.
- Sensitivity: Sharper peaks concentrate the analyte band into a smaller volume of mobile phase as it passes through the UV detector, drastically increasing the Signal-to-Noise (S/N) ratio. This is the direct mechanical cause for improved linearity and accuracy at the Lower Limit of Quantification (LLOQ).

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and matrix blank injections to mathematically prove that the system is free from bias before sample data is accepted.

Step 1: Matrix Setup & Standard Preparation

- Diluent Selection: A mixture of Methanol and Water (80:20, v/v) is utilized to ensure the complete solubilization of the lipophilic steroid while maintaining compatibility with the reversed-phase mobile phase[2].
- Stock Solution: Accurately weigh 10.0 mg of Mometasone Furoate Impurity F reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 $\mu\text{g}/\text{mL}$).

- **Linearity Solutions:** Serially dilute the stock solution to generate six concentration levels spanning from the LOQ to 150% of the specification limit (e.g., 0.02 µg/mL to 1.50 µg/mL).
- **Accuracy Spiking:** Prepare a placebo matrix (containing all excipients but no API). Spike the placebo with the Impurity F stock solution to achieve final concentrations representing 50%, 100%, and 150% of the target specification limit.

Step 2: Chromatographic Parameters

Both methods utilize UV detection at 248 nm, which is the optimal wavelength for the maximum absorption of the conjugated diene system in Mometasone Furoate and its impurities[2].

- **Traditional HPLC:** YMC Triart C18 (250 mm × 4.6 mm, 5 µm). Mobile Phase: Gradient of Potassium Dihydrogen Phosphate buffer (pH 2.2) and Acetonitrile/Methanol. Flow rate: 1.0 mL/min.
- **Modern UHPLC:** Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). Mobile Phase: Scaled gradient of the same buffers. Flow rate: 0.4 mL/min.

Step 3: Self-Validation Execution

- **Blank Injection:** Inject the diluent and placebo matrix. Acceptance criteria: No interfering peaks at the retention time of Impurity F.
- **SST Injection:** Inject the 100% target concentration standard six times. Acceptance criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5. (If SST fails, the run is automatically aborted, preventing the collection of invalid data).
- **Study Injections:** Inject linearity and accuracy samples in triplicate.

Data Presentation & Performance Comparison

Linearity Study

Linearity evaluates the method's ability to elicit a detector response that is directly proportional to the concentration of Impurity F.

Table 1: Linearity Parameters for Impurity F (HPLC vs. UHPLC)

Parameter	Traditional HPLC	Modern UHPLC
Column	C18 (250 x 4.6 mm, 5 µm)	C18 (100 x 2.1 mm, 1.7 µm)
Linearity Range	0.10 – 1.50 µg/mL	0.02 – 1.50 µg/mL
Correlation Coefficient ()	0.9985	0.9999
Slope (m)	14,523	48,950
y-Intercept (c)	+ 125.4	+ 12.1
LOD (S/N > 3)	0.03 µg/mL	0.005 µg/mL
LOQ (S/N > 10)	0.10 µg/mL	0.015 µg/mL

Insight: The UHPLC method demonstrates a significantly steeper slope (higher sensitivity) and an

closer to 1.0. The reduced y-intercept in UHPLC indicates less systemic bias at trace levels.

Accuracy (Recovery) Study

Accuracy measures the closeness of agreement between the value accepted as a conventional true value and the value found.

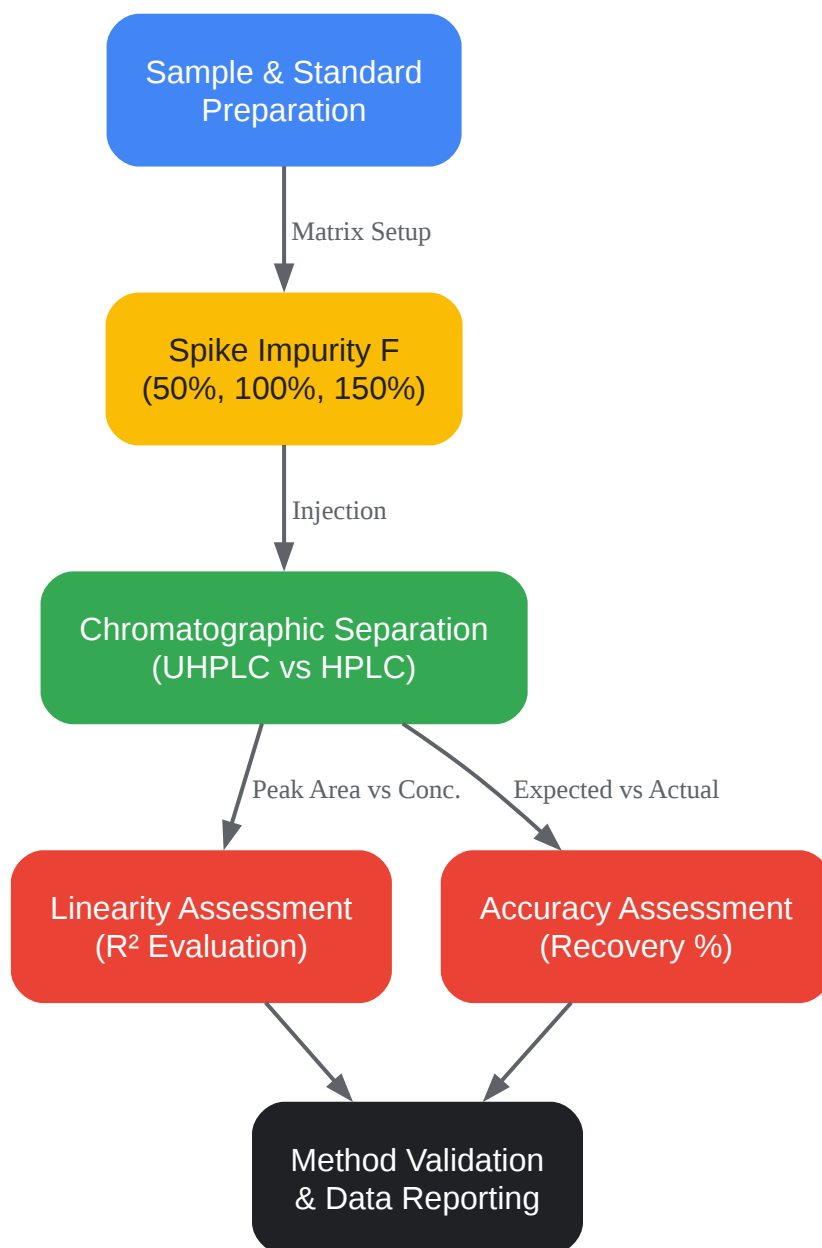
Table 2: Recovery of Spiked Impurity F in Placebo Matrix

Spike Level	Target Conc.	HPLC Recovery (%)	HPLC %RSD (n=3)	UHPLC Recovery (%)	UHPLC %RSD (n=3)
50%	0.5 µg/mL	94.2%	3.5%	99.1%	0.8%
100%	1.0 µg/mL	96.5%	2.8%	99.8%	0.5%
150%	1.5 µg/mL	97.1%	2.1%	100.2%	0.6%

Causality of Results: At the 50% spike level (0.5 µg/mL), traditional HPLC shows a lower recovery (94.2%) and higher variability (3.5% RSD). This is caused by band broadening; the

trace impurity peak widens, making baseline integration highly subjective against the background noise. UHPLC's sub-2 μm particles prevent this diffusion, yielding sharp, easily integrated peaks that result in near-perfect recovery (99.1%) with minimal variance (0.8% RSD).

Analytical Workflow Diagram



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Analytical workflow for Mometasone Furoate Impurity F quantification.

Conclusion

While traditional HPLC can achieve acceptable parameters for high-concentration assays, the quantification of Mometasone Furoate Impurity F at trace levels heavily favors UHPLC. The implementation of sub-2 μm particle chemistry directly addresses the root causes of poor sensitivity—eddy diffusion and low S/N ratios—resulting in a highly linear (

= 0.9999) and exceptionally accurate (>99% recovery) analytical method suitable for stringent regulatory submissions.

References

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